5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde

Catalog No.
S3298306
CAS No.
1015939-92-0
M.F
C8H6N2OS
M. Wt
178.21
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde

CAS Number

1015939-92-0

Product Name

5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde

IUPAC Name

5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde

Molecular Formula

C8H6N2OS

Molecular Weight

178.21

InChI

InChI=1S/C8H6N2OS/c11-5-6-1-2-8(12-6)7-3-4-9-10-7/h1-5H,(H,9,10)

InChI Key

MUTMFFPAHUERBK-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1)C2=CC=NN2)C=O

Solubility

not available

Synthesis:

5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde is an organic molecule containing a pyrazole and a thiophene ring connected by a formyl group. While not as widely studied as its individual components, it has been synthesized and characterized in research. One reported method involves a two-step process starting with Knoevenagel condensation of thiophene-2-carboxaldehyde with ethyl acetoacetate, followed by cyclization with hydrazine hydrate to yield the final product. []

Potential Applications:

The limited research available on 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde points towards its potential use as a building block in the synthesis of more complex molecules with desired properties.

  • Heterocyclic Chemistry: The presence of both pyrazole and thiophene rings, which are common heterocyclic building blocks, suggests its potential application in the synthesis of novel heterocyclic compounds with diverse functionalities. These compounds can be further explored for various applications in medicinal chemistry, materials science, and organic electronics. [, ]
  • Medicinal Chemistry: Pyrazole and thiophene derivatives are known to exhibit various biological activities, including antibacterial, antifungal, and anti-inflammatory properties. [, ] While the biological activity of 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde itself is not yet reported, its structural features suggest the potential for further exploration in medicinal chemistry, particularly as a precursor for the synthesis of new drug candidates.

5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde is a heterocyclic compound characterized by the presence of both a pyrazole and a thiophene ring. Its molecular formula is C8H6N2OSC_8H_6N_2OS, and it has a molecular weight of 178.21 g/mol. This compound is notable for its unique structural features, which include an aldehyde functional group attached to the thiophene ring, and a pyrazole moiety that contributes to its chemical reactivity and potential biological activity .

  • Oxidation: The aldehyde group can be oxidized to form 5-(1H-pyrazol-5-yl)thiophene-2-carboxylic acid using agents like potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to 5-(1H-pyrazol-5-yl)thiophene-2-methanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Electrophilic Substitution: The thiophene ring can participate in electrophilic substitution reactions, which often require catalysts like Lewis acids.

Major Products

  • Oxidation: 5-(1H-pyrazol-5-yl)thiophene-2-carboxylic acid.
  • Reduction: 5-(1H-pyrazol-5-yl)thiophene-2-methanol.
  • Substitution Products: Various substituted thiophene derivatives depending on the electrophile used.

The synthesis of 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde typically involves:

  • Knoevenagel Condensation: This method starts with the reaction of thiophene-2-carboxaldehyde with ethyl acetoacetate, followed by cyclization with hydrazine hydrate to yield the desired product.
  • Direct Reaction: A common synthetic route involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with pyrazole under basic conditions, followed by purification through recrystallization .

These methods can be adapted for scale-up in industrial production, focusing on optimizing yield and purity.

5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde has several applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing potential therapeutic agents.
  • Materials Science: The compound is utilized in developing organic semiconductors and conductive polymers.
  • Biological Studies: It acts as a probe for studying enzyme mechanisms and protein-ligand interactions .

Similar Compounds: Comparison

Several compounds exhibit structural similarities to 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde:

Compound NameStructural Feature
5-(4-Methoxyphenyl)thiophene-2-carbaldehydeContains a methoxyphenyl group instead of pyrazole
5-Nitro-2-thiophenecarboxaldehydeContains a nitro group instead of pyrazole
5-Bromo-2-thiophenecarboxaldehydeContains a bromo group instead of pyrazole
5-(2-Fluorophenyl)thiophene-2-carbaldehydeContains a fluorophenyl group instead of pyrazole
5-Dimethylamino-thiophene-2-carbaldehydeContains a dimethylamino group instead of pyrazole

Uniqueness

The uniqueness of 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde lies in its combination of the pyrazole and thiophene rings, which imparts distinct electronic and steric properties that are not found in other similar compounds. This makes it particularly interesting for further research in medicinal chemistry and materials science .

Catalytic Cross-Coupling Strategies in Heterocyclic Assembly

Palladium-catalyzed cross-coupling reactions are pivotal for constructing the thiophene-pyrazole framework. The Suzuki-Miyaura reaction, employing Pd(0) catalysts, enables efficient coupling of bromothiophene precursors with pyrazole boronic acids. For example, 5-bromothiophene-2-carbaldehyde reacts with 1H-pyrazole-5-boronic acid in 1,4-dioxane using Pd(PPh₃)₄ and K₃PO₄, achieving yields of 66–81%. The choice of ligand significantly impacts efficiency: bulky phosphine ligands like Pd(dppf)Cl₂ enhance stability during oxidative addition, while weaker bases like K₂CO₃ minimize side reactions.

Table 1: Palladium-Catalyzed Cross-Coupling Conditions

CatalystLigandBaseSolventYield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-dioxane68–81
Pd(dppf)Cl₂dppfCs₂CO₃Dimethoxyethane85
Pd(PCy₃)₂PCy₃K₂CO₃Toluene52

DFT studies reveal that electron-deficient pyrazole boronic acids accelerate transmetallation, while steric hindrance at the thiophene’s β-position slows reductive elimination.

Annulation Approaches for Thiophene-Pyrazole Hybrid Systems

Cyclocondensation strategies offer atom-efficient routes to the bicyclic system. A three-step sequence involves:

  • Claisen condensation of ethyl 5-bromothiophene-2-carboxylate with acetone to form a diketone intermediate.
  • Cyclization with hydrazine hydrate under microwave irradiation (120°C, 20 min), yielding 5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxylic acid.
  • Oxidative decarbonylation using MnO₂ in DMF to install the aldehyde group.

TiCl₄-mediated condensation of 5-bromothiophene-2-carboxylic acid with pyrazin-2-amine exemplifies an alternative pathway, producing carboxamide intermediates that are subsequently oxidized.

Regioselective Functionalization of Bicyclic Architectures

Regioselectivity in C–H functionalization is governed by electronic and steric factors. Pd-catalyzed dehydrogenative coupling of thiophenes with polyfluoroarenes occurs preferentially at the thiophene’s α-position due to lower activation energy (ΔG‡ = 18.3 kcal/mol vs. 22.1 kcal/mol for β-position). Substituents on the pyrazole nitrogen direct electrophilic substitution:

  • N-Methyl groups increase electron density at C-4, favoring formylation at C-2 of thiophene.
  • N-Aryl groups induce steric bulk, shifting functionalization to C-5 (85:15 C-5:C-3 selectivity).

Table 2: Substituent Effects on Regioselectivity

Pyrazole SubstituentThiophene Functionalization SiteSelectivity Ratio
-HC-270:30
-CH₃C-290:10
-PhC-585:15

Solvent Effects on Cyclocondensation Reaction Efficiency

Solvent polarity and coordination ability critically influence reaction kinetics. Polar aprotic solvents like DMF stabilize charged intermediates in TiCl₄-mediated condensations, achieving 75% yield. In contrast, Suzuki couplings in 1,4-dioxane benefit from its moderate dielectric constant (ε = 2.2), which enhances Pd catalyst solubility without deactivating boronic acids.

Table 3: Solvent Properties and Reaction Outcomes

SolventDielectric Constant (ε)Boiling Point (°C)Yield (%)
1,4-Dioxane2.210181
Dimethoxyethane3.58578
DMF36.715375
Toluene2.411152

Microwave-assisted reactions in solvent-free conditions reduce reaction times from 12 h to 30 min, albeit with a 10% yield drop due to incomplete intermediate formation.

XLogP3

1.4

Dates

Modify: 2023-08-19

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